molecular formula C20H23N3O3S B14104652 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B14104652
M. Wt: 385.5 g/mol
InChI Key: UZGRUVUQYDQUIU-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide is an organic compound with a complex structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide typically involves multi-step reactions. One common method involves the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C . This reaction forms the thienopyrimidine core, which is then further functionalized to introduce the butyl and ethylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide apart is its specific combination of substituents, which may confer unique chemical and biological properties

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3-ethylphenyl)acetamide

InChI

InChI=1S/C20H23N3O3S/c1-3-5-10-22-19(25)18-16(9-11-27-18)23(20(22)26)13-17(24)21-15-8-6-7-14(4-2)12-15/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,21,24)

InChI Key

UZGRUVUQYDQUIU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC(=C3)CC

Origin of Product

United States

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